![molecular formula C10H15NO3 B13801507 Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]-](/img/structure/B13801507.png)
Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]- is a complex organic compound with a unique structure that includes a cyclohexylidene ring substituted with hydroxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]- typically involves the reaction of acetonitrile with a suitable cyclohexylidene precursor under controlled conditions. Common reagents used in the synthesis include catalysts such as copper acetate and solvents like acetonitrile itself . The reaction conditions often involve moderate temperatures and specific pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to optimize the reaction yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound used as a solvent and intermediate in organic synthesis.
Methoxycyclohexylidene derivatives: Compounds with similar structures but different functional groups, leading to varied chemical properties and applications.
Uniqueness
Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]- is unique due to its specific substitution pattern on the cyclohexylidene ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2E)-2-[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]acetonitrile |
InChI |
InChI=1S/C10H15NO3/c1-13-8-4-3-7(5-6-11)9(12)10(8)14-2/h5,8-10,12H,3-4H2,1-2H3/b7-5+/t8-,9-,10-/m0/s1 |
InChI Key |
QFQZXWVBXNSSJP-IVMLVQDOSA-N |
Isomeric SMILES |
CO[C@H]1CC/C(=C\C#N)/[C@@H]([C@H]1OC)O |
Canonical SMILES |
COC1CCC(=CC#N)C(C1OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


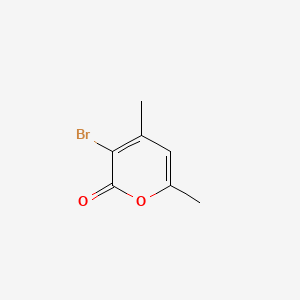
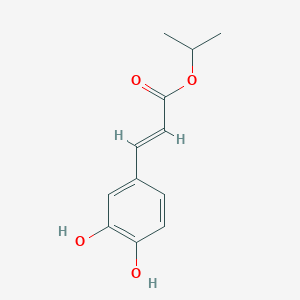
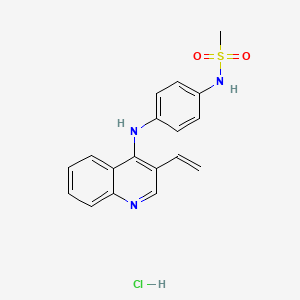


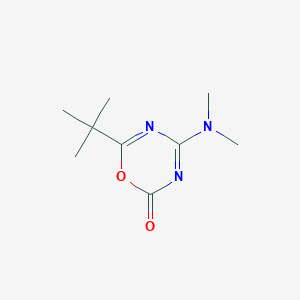
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)
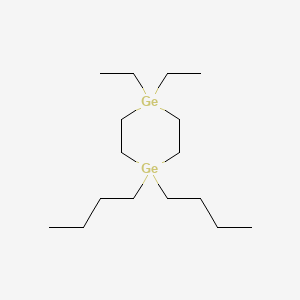

![Phosphonic acid, [1-(acetylamino)butyl]-, bis(trimethylsilyl) ester](/img/structure/B13801491.png)
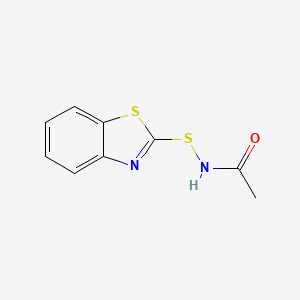
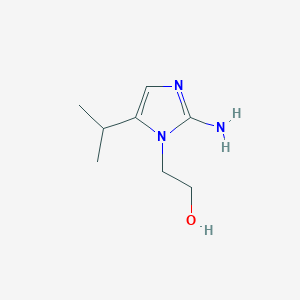
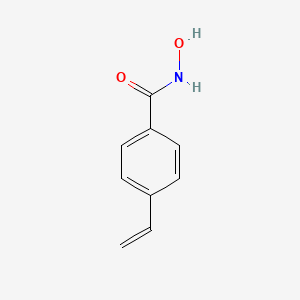
![(1S,2S,3R,4R)-3-methylbicyclo[2.2.2]oct-5-ene-2-carbonyl chloride](/img/structure/B13801510.png)
